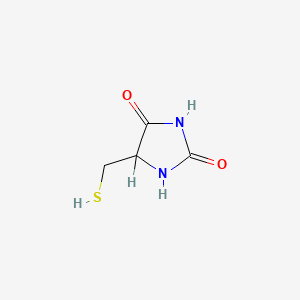

5-(Sulfanylmethyl)imidazolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(sulfanylmethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S/c7-3-2(1-9)5-4(8)6-3/h2,9H,1H2,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZNOKBPJBCNJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=O)NC(=O)N1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50298192 | |

| Record name | 5-(sulfanylmethyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17125-13-2, 17125-37-0 | |

| Record name | NSC121352 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(sulfanylmethyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(sulfanylmethyl)imidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical Techniques for Structural Elucidation and Characterization

Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of electromagnetic radiation with the compound, detailed information about its chemical structure can be obtained.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons in different chemical environments. The imidazolidine (B613845) ring contains two nitrogen-bound protons (NH), which typically appear as broad singlets in the downfield region of the spectrum. The proton on the chiral carbon at the 5-position (C5-H) would likely appear as a multiplet, coupled to the adjacent methylene (B1212753) protons. The methylene protons of the sulfanylmethyl group (-CH₂-SH) would also present as a multiplet, with their chemical shift influenced by the adjacent sulfur and the imidazolidine ring. The thiol proton (-SH) often appears as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For "5-(Sulfanylmethyl)imidazolidine-2,4-dione", distinct signals would be expected for the two carbonyl carbons (C2 and C4) of the imidazolidine ring, typically in the range of 155-175 ppm. The chiral carbon (C5) and the methylene carbon of the sulfanylmethyl group would appear in the aliphatic region of the spectrum.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the connectivity of the molecule. A COSY spectrum would show correlations between the C5-H and the methylene protons, as well as between the methylene protons and the thiol proton. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~172-175 |

| C4 | - | ~155-158 |

| C5 | Multiplet | ~55-65 |

| -CH₂- | Multiplet | ~30-40 |

| NH (imide) | Broad Singlet | - |

| -SH | Broad Singlet | - |

Note: These are predicted values based on related structures and may vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for its key functional groups.

The N-H stretching vibrations of the imidazolidine ring are expected to appear as one or two bands in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) groups of the dione (B5365651) will produce strong, sharp absorption bands in the range of 1700-1780 cm⁻¹. The presence of two carbonyl groups may result in two distinct peaks or a broadened peak in this region. The C-N stretching vibrations would be observed in the fingerprint region, typically between 1000 and 1350 cm⁻¹. The sulfhydryl (S-H) stretch is often weak and can be found in the 2550-2600 cm⁻¹ region.

Typical IR Absorption Frequencies for Imidazolidine-2,4-dione Derivatives bepls.comnih.govrsc.orgresearchgate.net

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 - 3400 |

| C=O Stretch | 1700 - 1780 |

| S-H Stretch | 2550 - 2600 (often weak) |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion of "this compound" (C₄H₆N₂O₂S), allowing for the unambiguous determination of its elemental composition. molbase.com The exact mass of this compound is 146.0150.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for polar molecules like imidazolidine-2,4-diones. It would be expected to produce a prominent protonated molecule [M+H]⁺ or other adducts.

Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves the selection and fragmentation of a specific ion (e.g., the [M+H]⁺ ion). The resulting fragmentation pattern provides valuable information about the molecule's structure. For "this compound," characteristic fragmentation would likely involve the loss of the sulfanylmethyl side chain, as well as cleavages within the imidazolidine ring. Analysis of these fragments helps to piece together the structure of the original molecule. nih.govmdpi.com

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 146.0150 |

| [M+H]⁺ | 147.0228 |

| [M-CH₂SH]⁺ | 99.0245 |

Note: These are predicted values. Actual fragmentation patterns may vary based on the ionization method and collision energy.

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are essential for separating the target compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis and purification of non-volatile compounds like "this compound". nih.gov Method development would involve optimizing several parameters to achieve good separation and peak shape.

A reversed-phase HPLC method would likely be most suitable, using a C18 column. The mobile phase would typically consist of a mixture of water (often with a small amount of acid, such as formic or acetic acid, to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the elution of all components in a reasonable time with good resolution. Detection would typically be performed using a UV detector, as the imidazolidine-2,4-dione ring system has a UV chromophore.

Typical HPLC Parameters for Analysis of Imidazolidine-2,4-dione Derivatives nih.gov

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

Note: These are typical starting parameters and would require optimization for the specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. "this compound" itself is not sufficiently volatile for direct GC-MS analysis. However, it can be chemically modified through a process called derivatization to create a more volatile analog. nih.gov

A common derivatization technique for compounds with active hydrogens (like the N-H and S-H groups in this molecule) is silylation. Reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), would replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. The resulting silylated derivative would be much more volatile and thermally stable, making it amenable to GC-MS analysis. The mass spectrum of the derivatized compound would then be used for identification, often by comparison to a spectral library. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

The presence of a stereocenter at the C5 position of the imidazolidine-2,4-dione ring in this compound necessitates the use of chiral chromatography to separate and quantify its enantiomers. This technique is crucial for determining the enantiomeric excess (ee) of a sample, which is a critical parameter for pharmaceutical applications as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for this assessment. The separation is typically achieved using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often employed due to their broad applicability.

Research Findings:

While specific chiral separation data for this compound is not extensively available in public literature, the general methodology can be inferred from studies on analogous heterocyclic compounds. For instance, the enantiomeric separation of various oxazolidinone and thiazolidine (B150603) derivatives has been successfully achieved using polysaccharide-type CSPs with polar organic mobile phases. semmelweis.hu The choice of the chiral selector, the mobile phase composition (e.g., mixtures of acetonitrile, methanol, or ethanol), and the immobilization technology of the CSP all play a significant role in achieving optimal separation. semmelweis.hu Reversal of enantiomer elution order has been observed depending on the specific column and mobile phase used, highlighting the importance of methodical screening of conditions. semmelweis.hu

A typical data table for reporting chiral HPLC findings would include the following parameters:

Table 1: Representative Data for Chiral HPLC Analysis

| Parameter | Value |

| Column | Chiralpak® AD-H (or similar) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (R-enantiomer) | tR1 |

| Retention Time (S-enantiomer) | tR2 |

| Resolution (Rs) | > 1.5 |

| Enantiomeric Excess (ee) | Calculated from peak areas |

Note: The values in this table are illustrative and would need to be determined experimentally for this compound.

X-ray Crystallography for Solid-State Structural Confirmation and Conformation Analysis

For this compound, a single-crystal X-ray diffraction study would confirm the connectivity of the atoms and establish the relative stereochemistry at the C5 position. It would also reveal the conformation of the imidazolidine-2,4-dione ring, which is often nearly planar, and the orientation of the sulfanylmethyl substituent. nih.govresearchgate.net Intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups of the hydantoin (B18101) ring and potentially the sulfur atom, would also be elucidated, providing insight into the crystal packing. nih.govresearchgate.net

Research Findings:

While a crystal structure for this compound is not publicly documented, data from structurally related compounds, such as 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione, can provide expected structural parameters. nih.govresearchgate.net In this analogue, the imidazolidine ring is nearly planar, and the crystal structure is stabilized by a network of intermolecular hydrogen bonds. nih.govresearchgate.net

Table 2: Illustrative Crystallographic Data for an Imidazolidine-2,4-dione Derivative

| Parameter | Value |

| Chemical Formula | C4H6N2O2S |

| Formula Weight | 146.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Åα = 90°, β = XX.XX°, γ = 90° |

| Volume | VVV.V Å3 |

| Z | 4 |

| Density (calculated) | D.DDD g/cm3 |

| Hydrogen Bonding | N-H···O, etc. |

Note: The values in this table are hypothetical and would need to be determined through single-crystal X-ray diffraction analysis of this compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a purified sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's empirical formula (C4H6N2O2S). A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the synthesized compound.

Research Findings:

The synthesis of various imidazolidine-2,4-dione derivatives is often accompanied by elemental analysis to confirm the successful preparation of the target molecule. semanticscholar.org For a new compound like this compound, this analysis is a critical component of its characterization.

Table 3: Elemental Analysis Data for this compound (C4H6N2O2S)

| Element | Theoretical % | Experimental % |

| Carbon (C) | 32.87 | To be determined |

| Hydrogen (H) | 4.14 | To be determined |

| Nitrogen (N) | 19.16 | To be determined |

| Sulfur (S) | 21.94 | To be determined |

Note: The experimental values are typically expected to be within ±0.4% of the theoretical values for a pure sample.

Chemical Reactivity and Mechanistic Pathways of 5 Sulfanylmethyl Imidazolidine 2,4 Dione

Reactivity of the Sulfanyl (B85325) Group (e.g., Oxidation, Thiol-Disulfide Exchange)

The sulfanyl (thiol) group is a focal point of the molecule's reactivity, readily participating in oxidation and thiol-disulfide exchange reactions.

Oxidation: The sulfur atom in the sulfanylmethyl group is susceptible to oxidation, a common reaction for thiols. This process can be controlled to yield different oxidation states, primarily sulfoxides and, with stronger oxidizing agents or harsher conditions, sulfones. A common and environmentally benign oxidant for this transformation is hydrogen peroxide (H₂O₂). nih.govresearchgate.net The reaction is typically selective, allowing for the isolation of the sulfoxide (B87167) as the main product under mild conditions. nih.gov The over-oxidation to the corresponding sulfone can also be achieved, often requiring more forceful conditions or specific catalysts. researchgate.netorganic-chemistry.org For instance, the oxidation of various sulfides to sulfones has been effectively carried out using urea-hydrogen peroxide adducts or catalyzed by substances like tantalum carbide. organic-chemistry.org

Thiol-Disulfide Exchange: This is a characteristic reaction of thiols, involving the reaction of a thiol with a disulfide bond (R-S-S-R'). In this exchange, the original disulfide is cleaved, and a new disulfide bond is formed. The reaction proceeds via a nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond in an Sₙ2 type mechanism. researchgate.netresearchgate.net This process is crucial in biological systems for the formation and rearrangement of disulfide bonds in proteins. nih.govnih.gov The reactivity in thiol-disulfide exchange is influenced by the pKa of the thiol and steric factors. researchgate.net For 5-(Sulfanylmethyl)imidazolidine-2,4-dione, this reaction provides a pathway for forming mixed disulfides with other thiol-containing molecules.

Transformations of the Imidazolidine-2,4-dione Ring System

The imidazolidine-2,4-dione ring, while generally stable, can undergo transformations such as hydrolysis and substitution reactions under specific conditions.

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of the imidazolidine-2,4-dione ring is pH-dependent. Generally, the ring is susceptible to hydrolysis under both acidic and basic conditions, which can lead to ring-opening. researchgate.net For instance, studies on related hydantoin (B18101) structures show that hydrolysis can occur, and the rate is influenced by the substituents on the ring. researchgate.netrsc.orgresearchgate.net The degradation can proceed through the cleavage of the amide bonds within the hydantoin ring. For some complex drug molecules containing heterocyclic rings, hydrolysis is a primary degradation pathway. researchgate.netnih.gov The specific degradation products of this compound would likely involve the formation of a hydantoic acid derivative resulting from the opening of the imidazolidine (B613845) ring.

Nucleophilic and Electrophilic Substitution Reactions

The imidazolidine-2,4-dione ring possesses sites for both nucleophilic and electrophilic substitution. The nitrogen atoms (N1 and N3) of the hydantoin ring are nucleophilic and can undergo reactions such as alkylation and acylation. mdpi.comnih.gov For example, 5,5-disubstituted hydantoins can be readily alkylated at the N3 position.

Electrophilic substitution is less common for the hydantoin ring itself, but the C5 position can be a site of reaction, particularly in the synthesis of 5-substituted hydantoins. However, in the case of this compound, the C5 position is already substituted.

Photochemical and Thermal Stability Investigations

Thermal Stability: The thermal decomposition of heterocyclic compounds is an important characteristic. Studies on imidazoline (B1206853) derivatives show that decomposition often occurs in multiple stages and is influenced by the atmosphere (inert or oxidizing). nih.govnih.govmdpi.com For example, the thermal decomposition of some imidazoline/dimethyl succinate (B1194679) hybrids starts at temperatures above 200°C in an inert atmosphere. nih.gov The decomposition of a dinitroimidazole derivative showed a sharp exothermic peak at 244°C. researchgate.net It can be inferred that this compound would exhibit moderate to good thermal stability, with decomposition likely initiating at elevated temperatures.

Interactions with Metal Ions and Complexation Chemistry

The nitrogen and sulfur atoms in this compound provide potential coordination sites for metal ions, allowing for the formation of metal complexes. sapub.orgnih.govmdpi.comjocpr.com The sulfanyl group, in particular, is a soft donor and is expected to coordinate well with soft metal ions. The nitrogen atoms of the imidazolidine ring can also participate in coordination. The formation of complexes with transition metals such as Ni(II), Cu(II), Zn(II), and Cd(II) has been observed with related heterocyclic ligands containing sulfur and nitrogen donor atoms. nih.govresearchgate.net The stoichiometry and geometry of these complexes can vary depending on the metal ion and the reaction conditions.

Reaction Kinetics and Thermodynamic Studies

Reaction Kinetics: Kinetic studies of the reactions of this compound, such as its hydrolysis or oxidation, would provide valuable information on reaction rates and mechanisms. For instance, the hydrolysis of related imino-imidazolidinones has been found to be zero-order with respect to proton concentration in acidic media, with a proposed rate-limiting step of water attack on the protonated imine. researchgate.netrsc.orgresearchgate.net A solvent kinetic isotope effect (kH/kD) of 1.72 was observed in one such study, supporting this mechanism. rsc.org

Thermodynamic Studies: The thermodynamics of the interactions of this compound, particularly in complexation reactions with metal ions, can be evaluated to determine the stability of the resulting complexes. Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) provide insight into the spontaneity and driving forces of these reactions. For complexes of a related imino thiazolidinone ligand with Zn(II), Cd(II), and Hg(II), the stability constants were found to decrease with increasing temperature, indicating that the complex formation is an exothermic process. researchgate.net The negative values of ΔG confirmed the spontaneous nature of the complex formation. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental in computational chemistry for elucidating the electronic structure and predicting the reactivity of molecules. These methods provide insights into molecular geometry, energy levels, and charge distribution.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. For imidazolidine-2,4-dione derivatives, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine key geometric parameters. edu.krdedu.krd

These calculations would reveal the precise bond lengths, bond angles, and dihedral angles of 5-(Sulfanylmethyl)imidazolidine-2,4-dione. The imidazolidine-2,4-dione ring itself is nearly planar. nih.gov The sulfanylmethyl group at the C5 position introduces a flexible side chain whose conformational preference would be a key outcome of the energy minimization process. The resulting optimized structure is the foundation for all further computational analyses.

Table 1: Representative Geometric Parameters for an Imidazolidine-2,4-dione Ring (Illustrative) This table is based on typical values for the hydantoin (B18101) scaffold and is for illustrative purposes, as specific data for this compound is not available.

| Parameter | Typical Value |

|---|---|

| N1-C2 Bond Length (Å) | 1.38 |

| C2-N3 Bond Length (Å) | 1.39 |

| N3-C4 Bond Length (Å) | 1.41 |

| C4-C5 Bond Length (Å) | 1.53 |

| C5-N1 Bond Length (Å) | 1.47 |

| C2=O7 Bond Length (Å) | 1.21 |

| C4=O8 Bond Length (Å) | 1.22 |

| N1-C2-N3 Bond Angle (°) | 112.0 |

| C2-N3-C4 Bond Angle (°) | 114.0 |

| N3-C4-C5 Bond Angle (°) | 108.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity and kinetic stability. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For this compound, FMO analysis would identify the regions of the molecule most likely to participate in chemical reactions. The HOMO is often localized on the more electron-rich parts of the molecule, potentially involving the sulfur atom of the sulfanylmethyl group or the oxygen atoms of the carbonyl groups. The LUMO is typically distributed over the electron-deficient regions. The HOMO-LUMO energy gap would provide a quantitative measure of the molecule's stability.

Table 2: Illustrative Frontier Molecular Orbital Energies for an Imidazolidine-2,4-dione Derivative This table presents hypothetical values to illustrate the concept of FMO analysis.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.6 |

Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution across a molecule, providing a visual guide to its electrophilic and nucleophilic sites. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) denote electron-poor areas prone to nucleophilic attack. researchgate.net

For this compound, the MEP surface would likely show significant negative potential around the carbonyl oxygen atoms, making them key sites for hydrogen bond acceptance. The hydrogen atoms on the nitrogen atoms (N1 and N3) would exhibit positive potential, identifying them as hydrogen bond donors. The region around the sulfur atom would also be of interest, as it could influence the molecule's interaction with biological targets.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can reveal its conformational landscape and dynamic behavior in a simulated environment, such as in water or in complex with a protein. nih.gov

By simulating the molecule's movements, researchers can understand how the sulfanylmethyl side chain rotates and flexes, identifying the most stable and frequently occurring conformations. When studying the interaction with a biological target, MD simulations can assess the stability of the ligand-protein complex, showing how the compound adjusts its shape within the binding site and how the interactions evolve over time. nih.gov Studies on similar imidazolidine-2,4-dione derivatives have used MD simulations to confirm the stability of ligand-protein interactions predicted by docking. researchgate.net

Molecular Docking and Ligand-Target Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and proposing their binding modes at the molecular level. semanticscholar.org

For this compound, docking studies would be performed against a specific protein target to predict how it might inhibit or modulate the protein's function. The imidazolidine-2,4-dione scaffold is a known pharmacophore that appears in various bioactive compounds. edu.krdresearchgate.net

Prediction of Binding Modes and Interaction Energetics

Docking algorithms generate various possible binding poses of the ligand in the protein's active site and score them based on binding energy. researchgate.net The results provide a detailed picture of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

In a hypothetical docking study of this compound, the carbonyl oxygens and N-H groups of the imidazolidine (B613845) ring would be predicted to form key hydrogen bonds with amino acid residues in the active site. The sulfanylmethyl group could engage in specific interactions, potentially forming hydrogen bonds or interacting with metallic ions if present in the active site. The binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), quantifies the strength of the interaction, with more negative values indicating a stronger binding. researchgate.net

Table 3: Example of Predicted Interactions and Binding Affinity from a Molecular Docking Study (Hypothetical)

| Interacting Residue of Target Protein | Type of Interaction | Involved Atom(s) of Ligand | Binding Affinity (kcal/mol) |

|---|---|---|---|

| Arg288 | Hydrogen Bond | C4=O | -8.5 |

| Ser289 | Hydrogen Bond | N3-H | |

| Tyr473 | Hydrogen Bond | C2=O | |

| Phe282 | Hydrophobic Interaction | Sulfanylmethyl Group |

Identification of Key Interacting Residues in Protein Active Sites

Molecular docking simulations are a powerful computational technique used to predict the preferred orientation of a ligand when bound to a protein target. These simulations can identify key amino acid residues within the active site that are crucial for binding and biological activity. While specific docking studies for this compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives.

The imidazolidine-2,4-dione core, also known as a hydantoin ring, is a common scaffold in medicinal chemistry and is known to form key interactions with protein targets. The two carbonyl groups and the nitrogen atoms of the imidazolidine-2,4-dione ring can act as hydrogen bond acceptors and donors, respectively. These interactions are critical for anchoring the ligand within the protein's active site.

For instance, in studies of related thiazolidine-2,4-dione derivatives targeting receptors like Peroxisome Proliferator-Activated Receptor gamma (PPARγ), the dione (B5365651) moiety has been shown to form hydrogen bonds with residues such as Serine and Arginine. Similarly, in the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the thiazolidine-2,4-dione core has been observed to form hydrogen bonds with Cysteine residues.

The sulfanylmethyl group at the 5-position of this compound introduces a flexible thioether linkage. The sulfur atom in this group can participate in various non-covalent interactions, including hydrophobic interactions and potentially weak hydrogen bonds with suitable donor groups. The flexibility of the sulfanylmethyl side chain allows it to adopt multiple conformations, enabling it to fit into diverse binding pockets. The thioether linkage is a common feature in a number of drugs and is known to contribute to binding affinity and selectivity.

Based on the general principles of molecular interactions and data from related compounds, a hypothetical interaction profile for this compound within a protein active site can be proposed.

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Imidazolidine-2,4-dione (C=O groups) | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Arginine, Lysine |

| Imidazolidine-2,4-dione (N-H groups) | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine, Main-chain carbonyls |

| Sulfanylmethyl group (Sulfur atom) | Hydrophobic/van der Waals | Leucine, Isoleucine, Valine, Alanine, Phenylalanine, Tryptophan |

| Sulfanylmethyl group (Sulfur atom) | Weak Hydrogen Bond Acceptor | Residues with acidic protons (e.g., Cysteine) |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are computational approaches that correlate the chemical structure of a compound with its biological activity. These methods are pivotal for the rational design and optimization of lead compounds.

QSAR models are built by developing a mathematical relationship between a set of molecular descriptors and the observed biological activity. These descriptors quantify various aspects of a molecule's physicochemical properties, such as its electronic, steric, and hydrophobic characteristics. For imidazolidine-2,4-dione derivatives, several QSAR studies have identified key descriptors that influence their biological activities.

Commonly employed molecular descriptors in QSAR studies of related compounds include:

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's hydrophobicity, which influences its ability to cross cell membranes.

Molecular Weight (MW): The mass of the molecule.

Topological Polar Surface Area (TPSA): A descriptor related to the polarity of a molecule, which is important for its absorption and transport.

Electronic Descriptors (e.g., HOMO and LUMO energies): These quantum chemical descriptors relate to the molecule's reactivity and ability to participate in electronic interactions.

Steric Descriptors (e.g., Molar Refractivity): These descriptors provide information about the size and shape of the molecule.

A QSAR study on a series of imidazolidine-2,4-dione derivatives could guide the optimization of this compound. For example, if a QSAR model indicates that increased hydrophobicity is correlated with higher activity, modifications to the sulfanylmethyl side chain could be explored to modulate this property. Conversely, if steric hindrance at the 5-position is found to be detrimental, smaller or more conformationally constrained substituents could be investigated.

| Descriptor Class | Specific Descriptor | Potential Impact on Activity/Properties |

|---|---|---|

| Hydrophobicity | LogP | Membrane permeability, protein binding, solubility |

| Electronic | LUMO/HOMO energies, Dipole Moment | Reactivity, hydrogen bonding capacity, electrostatic interactions |

| Steric | Molar Refractivity, Molecular Volume | Fit within the binding pocket, potential for steric clashes |

| Topological | Topological Polar Surface Area (TPSA) | Oral bioavailability, cell permeability |

In Silico Prediction of Preclinical ADME-Tox Parameters (e.g., Oral Bioavailability, Metabolic Stability)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicology (Tox) properties is a critical component of modern drug discovery. These computational models allow for the early identification of compounds with potentially unfavorable pharmacokinetic or toxicity profiles, thereby reducing the attrition rate in later stages of development.

For this compound, various ADME-Tox parameters can be predicted using a range of computational tools and models.

Metabolic Stability: The metabolic fate of a drug candidate is a key determinant of its half-life and potential for drug-drug interactions. The imidazolidine-2,4-dione ring is generally considered to be metabolically stable. The primary sites of metabolism for this compound are likely to be the sulfanylmethyl side chain. The sulfur atom can be susceptible to oxidation by cytochrome P450 enzymes, leading to the formation of sulfoxide (B87167) and sulfone metabolites. In silico metabolic stability prediction tools can identify potential sites of metabolism and predict the compound's likely metabolic pathways.

| ADME-Tox Parameter | Predicted Property | Rationale/Influencing Factors |

|---|---|---|

| Oral Bioavailability | Moderate to Good | Balance of polarity from the imidazolidine-2,4-dione core and lipophilicity from the sulfanylmethyl group. Adherence to Lipinski's Rule of Five is likely. |

| Aqueous Solubility | Good | The presence of hydrogen bond donors and acceptors in the imidazolidine-2,4-dione ring. |

| Metabolic Stability | Moderate | The imidazolidine-2,4-dione core is generally stable. The sulfanylmethyl group is a potential site for oxidation. |

| Blood-Brain Barrier (BBB) Penetration | Low | The polarity of the imidazolidine-2,4-dione ring may limit passive diffusion across the BBB. |

| Potential for hERG Inhibition | Low | Generally, simple hydantoin structures are not strongly associated with hERG liability, but this would require specific in silico modeling. |

| Potential for CYP450 Inhibition | Possible | The sulfur atom could potentially interact with the heme iron of CYP enzymes. Specific predictions for different isoforms would be necessary. |

It is important to note that in silico predictions are theoretical and require experimental validation. However, they provide a valuable framework for prioritizing compounds for further experimental investigation and for guiding the design of new analogues with improved pharmacokinetic and safety profiles.

Preclinical Biological Activity and Mechanistic Elucidation

Investigations into Molecular Targets and Pathways

Preclinical studies have focused on identifying the specific molecular targets and pathways through which imidazolidine-2,4-dione derivatives exert their biological effects. These investigations involve a range of biochemical assays to determine enzyme inhibition, activation, and receptor binding affinities.

Derivatives of the imidazolidine-2,4-dione scaffold have been synthesized and evaluated for their ability to inhibit several key enzymes implicated in human diseases.

Aldose Reductase (ALR2): A series of 3-arylsulfonylspiroimidazolidine-2,4-diones were synthesized and assessed for their potential as antidiabetic agents and ALR2 inhibitors. nih.gov Notably, certain compounds within this series demonstrated excellent dual activity. nih.gov Further studies on arylsulfonylspiro[fluorene-9,5'-imidazolidine]-2',4'-diones found that substitution with a halogen at the para position of the aryl group significantly enhanced ALR2 inhibition potency. nih.gov One of the most potent selective inhibitors of ALR2 identified from this class of compounds exhibited an IC50 value of 0.89 μM. nih.gov

Epidermal Growth Factor Receptor (EGFR): The imidazolidine-2,4-dione scaffold is a component of molecules designed as EGFR kinase inhibitors. nih.gov A 5,5-diphenylimidazolidine-2,4-dione derivative showed promising growth inhibitory activity against several cancer cell lines. nih.gov Another derivative, which incorporated an isatin (B1672199) moiety, demonstrated potent EGFR inhibitory activity with an IC50 value of 6.17 μM. nih.gov Further research into Schiff's bases incorporating the 5,5-diphenylimidazolidine-2,4-dione scaffold identified a derivative with an EGFR inhibitory IC50 value of 0.07 µM, a potency comparable to the reference drug erlotinib. nih.gov This compound also showed significant inhibitory activity against HER2, a related receptor tyrosine kinase. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B has emerged as a therapeutic target for type 2 diabetes, and inhibitors can enhance insulin (B600854) signal transduction. nih.govmdpi.com Structure-based design has led to the development of isothiazolidinone (IZD) inhibitors containing imidazole (B134444) and imidazoline (B1206853) moieties that interact extensively with the B site of the PTP1B enzyme. nih.govresearchgate.net Additionally, a series of 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives were explored as PTP1B inhibitors, leading to the development of a robust quantitative structure–activity relationship (QSAR) model to predict their inhibitory activity. nih.gov

Acetylcholinesterase (AChE): The inhibition of AChE is a key strategy in the management of Alzheimer's disease. nih.gov A series of thiazolidine-2,4-dione (TZD) derivatives were designed and synthesized as potential AChE inhibitors. In vitro studies identified 5-(4-methoxybenzylidene) thiazolidine-2,4-dione as the most potent inhibitor in the series, with an IC50 of 165.93 nM. nih.gov

Tubulin Polymerization: Microtubule targeting agents are crucial in cancer chemotherapy. nih.gov They function by interfering with the dynamics of microtubule assembly (polymerization) or disassembly. nih.govresearchgate.net While many compounds inhibit tubulin polymerization, specific studies directly linking 5-(Sulfanylmethyl)imidazolidine-2,4-dione to this activity are not prevalent in the reviewed literature. However, the general class of heterocyclic compounds is known to produce tubulin polymerization inhibitors. dntb.gov.uacytoskeleton.com

Other Enzymes: Based on the available research, significant inhibitory or activation studies concerning this compound or its direct derivatives on enzymes such as HDAC, sirtuin, B-cell lymphoma-2, Carbonic Anhydrase, and DNA gyrase have not been prominently reported.

Table 1: Enzyme Inhibition by Imidazolidine-2,4-dione Derivatives

| Derivative Class | Target Enzyme | Potency (IC₅₀) | Reference |

|---|---|---|---|

| Arylsulfonylspiro[fluorene-9,5'-imidazolidine]-2',4'-dione | Aldose Reductase (ALR2) | 0.89 µM | nih.gov |

| 5,5-Diphenylimidazolidine-2,4-dione-isatin conjugate | EGFR | 6.17 µM | nih.gov |

| 5,5-Diphenylimidazolidine-2,4-dione Schiff's base | EGFR | 0.07 µM | nih.gov |

| 5,5-Diphenylimidazolidine-2,4-dione Schiff's base | HER2 | 0.04 µM | nih.gov |

| 5-(4-methoxybenzylidene) thiazolidine-2,4-dione | Acetylcholinesterase (AChE) | 165.93 nM | nih.gov |

The interaction of imidazolidine-2,4-dione derivatives with various G-protein coupled receptors (GPCRs) and transporters has been a subject of investigation, particularly in the context of neurological disorders.

Serotonin (B10506) 1A (5-HT1A) Receptor and Serotonin Transporter (SERT): Arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione have been extensively studied for their affinity to serotonin receptors. nih.gov The 5-HT1A receptor is a GPCR that plays a role in modulating emotional balance and is a target for antidepressant and anxiolytic drugs. nih.govspringermedicine.com Many imidazolidine-2,4-dione derivatives have demonstrated high affinity for 5-HT1A receptors, with Ki values ranging from 23 to 350 nM. nih.gov Certain derivatives of imidazo[2,1-f]purine-2,4-dione, a related structure, were identified as potent dual ligands for both the 5-HT1A receptor and the serotonin transporter (SERT). nih.gov

Other Receptors: There is limited information in the reviewed literature regarding the direct binding or modulation of this compound derivatives with Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) or the Cannabinoid Receptor 1 (CB1).

Cellular-Level Investigations (In Vitro Assays)

The biological effects of imidazolidine-2,4-dione derivatives have been further characterized through in vitro assays using various cell lines. These studies provide insights into the compounds' influence on cell health, proliferation, and death in disease models.

A significant body of research has focused on the antiproliferative activity of imidazolidine-2,4-dione derivatives against various cancer cell lines.

Anticancer Activity: Derivatives of 5,5-diphenylimidazolidine-2,4-dione have shown growth inhibitory activity against cervical (HeLa), lung (A549), and breast (MDA-MB-231) cancer cell lines. nih.gov Schiff's bases incorporating this scaffold also exhibited potent cytotoxicity against colon (HCT-116), liver (HePG-2), and breast (MCF-7) cancer cells, with one derivative showing IC50 values as low as 4.92 µM against MCF-7. nih.gov Other related heterocyclic structures, such as 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones and the imidazacridine derivative LPSF/AC-05, have also demonstrated significant antiproliferative effects on various carcinoma cell lines. nih.govnih.gov

Table 2: Antiproliferative Activity of Imidazolidine-2,4-dione Derivatives in Cancer Cell Lines

| Derivative | Cell Line | Cell Type | Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| 5,5-diphenylimidazolidine-2,4-dione Schiff's base (Cmpd 24) | HCT-116 | Colon Carcinoma | 12.83 µM | nih.gov |

| 5,5-diphenylimidazolidine-2,4-dione Schiff's base (Cmpd 24) | HePG-2 | Hepatoblastoma | 9.07 µM | nih.gov |

| 5,5-diphenylimidazolidine-2,4-dione Schiff's base (Cmpd 24) | MCF-7 | Breast Adenocarcinoma | 4.92 µM | nih.gov |

| Imidazacridine derivative (LPSF/AC05) | MDA-MB-231 | Breast Cancer | 27.54 µM | nih.gov |

| Imidazacridine derivative (LPSF/AC05) | Toledo | Lymphoma | 27.18 µM | nih.gov |

Beyond inhibiting proliferation, certain imidazolidine-2,4-dione derivatives actively induce programmed cell death (apoptosis) and disrupt the cell division cycle in cancer cells.

Apoptosis Induction: The anticancer effects of these compounds are often mediated by the induction of apoptosis. mdpi.commdpi.com For example, a 5,5-diphenylimidazolidine-2,4-dione derivative was found to induce caspase-dependent apoptosis. nih.gov This was evidenced by a reduction in the levels of the anti-apoptotic protein BCL-2. nih.gov In other studies, related heterocyclic compounds were shown to induce apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases 7, 8, 9, and 10 and a reduction in mitochondrial membrane potential. mdpi.com

Cell Cycle Arrest: The disruption of the cell cycle is another key mechanism of anticancer action. A potent 5,5-diphenylimidazolidine-2,4-dione derivative was shown to promote cell cycle arrest at the G2/M phase. nih.gov Similarly, other related compounds, such as dispiropiperazine derivatives, also arrest the cell cycle at the G2/M phase, disrupting mitotic spindle positioning and leading to cell death. researchgate.net This arrest prevents cancer cells from completing mitosis and proliferating. mdpi.com

The antiproliferative and pro-apoptotic effects of imidazolidine-2,4-dione derivatives are rooted in their ability to modulate critical intracellular signaling pathways.

Reactive Oxygen Species (ROS) Scavenging/Induction: Some 5,5-diphenylimidazolidine-2,4-dione derivatives exert their anticancer effects by inducing the production of reactive oxygen species (ROS) in cancer cells at low micromolar concentrations. nih.gov This increase in oxidative stress can trigger apoptotic pathways and contribute to cell death. nih.gov

Inflammatory and Proliferation Pathways: Derivatives have been shown to interfere with key signaling cascades that promote cancer growth and survival. Studies on related compounds have demonstrated the ability to downregulate the MAPK/ERK and PI3K/Akt/mTOR signaling pathways. mdpi.comnih.gov These pathways are central to regulating cell proliferation, and their inhibition can significantly reduce tumor growth. mdpi.com For instance, trisubstituted imidazoles were found to induce apoptosis in breast cancer cells specifically by targeting the oncogenic PI3K/Akt/mTOR signaling pathway. nih.gov

Antimicrobial Activity Studies (In Vitro)

The in vitro antimicrobial potential of compounds related to this compound has been explored, focusing on the broader classes of thiazolidine-2,4-dione and imidazolidine-2,4-dione derivatives. These studies are crucial in the primary screening phase for identifying new chemical entities with potential therapeutic value against microbial pathogens.

The antimicrobial efficacy of various derivatives is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. nih.gov

Studies on 5-arylidene-thiazolidine-2,4-dione derivatives have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria, with MIC values recorded in the range of 2 to 16 µg/mL. nih.govresearchgate.net Similarly, a series of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives featuring a thiazolidine-2,4-dione moiety showed antibacterial effects primarily against Gram-positive strains, with the most potent compounds exhibiting an MIC of 3.91 mg/L. scienceopen.comnih.gov

Against multidrug-resistant Staphylococcus aureus (MRSA), certain thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives displayed significant activity, with MICs ranging from 1 to 32 µg/mL. nih.gov In the realm of antifungal research, 5,5-diphenylimidazolidine-2,4-dione, also known as phenytoin (B1677684), has been noted to inhibit the growth of the fungus Aspergillus flavus. bepls.com

Interactive Table: Antimicrobial Activity of Imidazolidine-2,4-dione Analogs Below is a summary of the reported MIC and MBC values for various derivatives.

| Compound Class | Microorganism(s) | MIC Value | MBC Value |

| 5-Arylidene-thiazolidine-2,4-dione derivatives | Gram-positive bacteria | 2 - 16 µg/mL | Determined for active compounds |

| (2,4-Dioxothiazolidin-5-yl/ylidene)acetic acid derivatives | Gram-positive bacteria | 3.91 mg/L (most active) | Not specified |

| Thiazolidine-2,4-dione derivatives | Multidrug-resistant Staphylococcus aureus | 1 - 32 µg/mL | Bactericidal effect observed |

| 5,5-Diphenylimidazolidine-2,4-dione (Phenytoin) | Aspergillus flavus | Inhibition observed at 4 ppm and 12 ppm | Not specified |

Elucidating the mechanism of action is fundamental to understanding how these compounds exert their antimicrobial effects. For antifungal agents, common mechanisms include the disruption of the fungal cell membrane, often by inhibiting the synthesis of ergosterol (B1671047), a vital component for membrane integrity, or by inhibiting macromolecular synthesis. nih.gov However, studies on 5-aminoimidazole-4-carbohydrazonamide derivatives, which are structurally related to the imidazolidine (B613845) core, suggest an alternative antifungal mechanism. These compounds were found to induce the production of reactive oxygen species (ROS) without inhibiting ergosterol synthesis. nih.govresearchgate.net The accumulation of ROS leads to oxidative stress and subsequent cell death. nih.gov

In terms of antibacterial action, research on thiazolidine-2,4-dione derivatives against multidrug-resistant Staphylococcus aureus indicates multiple modes of action. These compounds have been shown to inhibit biofilm formation, a key virulence factor for many bacteria, and can disrupt preformed biofilms. nih.gov Furthermore, exposure to these derivatives can induce changes to the bacterial cell surface and reduce cell size. nih.gov The ability of certain molecules to depolarize the cell membrane potential represents another potential antibacterial mechanism, as it disrupts cellular energy and transport processes. mdpi.com

Neuropharmacological Mechanisms in Preclinical Models (e.g., Anticonvulsant, Antinociceptive, Neuropathic Pain Pathways)

Derivatives of imidazolidine-2,4-dione have been extensively evaluated in preclinical models for a range of neuropharmacological activities, including anticonvulsant and antinociceptive effects. The core structure is present in established drugs like phenytoin, an anticonvulsant also used for neuropathic pain. bepls.comnih.govmdpi.com

Investigations into novel hybrid compounds combining the imidazolidin-2,4-dione and morpholine (B109124) rings have identified significant anticonvulsant properties. nih.gov One such promising compound, 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione (compound 19), showed broad-spectrum anticonvulsant activity in maximal electroshock (MES) and 6 Hz seizure models. nih.govresearchgate.net Its efficacy in the MES test was demonstrated with an ED₅₀ of 26.3 mg/kg. nih.gov Mechanistic studies revealed that a related derivative, 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione (compound 23), weakly inhibited sodium and calcium channels, a common mechanism for anticonvulsant drugs. nih.govresearchgate.net In contrast, the highly active compound 19 did not appear to act via this specific mechanism, suggesting alternative pathways may be involved. nih.govresearchgate.net Phenytoin, a well-known imidazolidine-2,4-dione derivative, functions as a sodium channel blocker. bepls.com

The antinociceptive, or pain-relieving, potential of this chemical class has also been explored. The derivative 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3) demonstrated efficacy in mouse models of inflammatory pain, such as the acetic acid-induced writhing test and the formalin test. nih.govmdpi.com These findings suggest that its analgesic effects are likely mediated by anti-inflammatory pathways. nih.gov

In the context of neuropathic pain, which is often difficult to treat, the performance of these derivatives has been varied. The hybrid compounds that showed strong anticonvulsant activity (compounds 19 and 23) were found to be inactive in an oxaliplatin-induced neuropathic pain model. nih.govresearchgate.net However, other research points to the potential involvement of the serotonergic system. Arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione have shown high affinity for serotonin 5-HT₁ₐ receptors and the serotonin transporter (SERT), which are known targets in the treatment of pain and depression. nih.govmdpi.com The development of chronic pain can involve complex signaling cascades, including the MyD88-dependent pathway, which is a target for therapeutic intervention in neuropathic pain models. nih.gov

Interactive Table: Preclinical Neuropharmacological Activity of Imidazolidine-2,4-dione Derivatives

| Compound/Derivative | Preclinical Model | Activity Observed | Potential Mechanism |

| 5-Isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione | MES seizure test (rats) | Anticonvulsant (ED₅₀ = 26.3 mg/kg) | Not via sodium/calcium channel inhibition nih.govresearchgate.net |

| 3-(Morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione | In vitro binding studies | Weak inhibition of sodium and calcium channels | Channel modulation nih.govresearchgate.net |

| 3-Phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3) | Acetic acid writhing test (mice) | Antinociceptive | Anti-inflammatory pathways nih.gov |

| 3-Phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3) | Formalin test (mice) | Antinociceptive (in second phase) | Anti-inflammatory pathways nih.govmdpi.com |

| Hybrid imidazolidine-2,4-diones (compounds 19 & 23) | Oxaliplatin-induced neuropathic pain | No antinociceptive activity | Not effective in this model nih.gov |

| Arylpiperazinylalkyl derivatives | In vitro binding studies | High affinity for 5-HT₁ₐ receptors and SERT | Serotonergic system modulation nih.gov |

| 5,5-Diphenylimidazolidine-2,4-dione (Phenytoin) | Seizure models, Neuropathic pain | Anticonvulsant, Analgesic | Sodium channel blockade bepls.commdpi.com |

An In-depth Analysis of this compound: Structure-Activity and Structure-Property Relationship Studies

The compound this compound belongs to the hydantoin (B18101) (imidazolidine-2,4-dione) class of heterocyclic compounds. This chemical family is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmacologically active agents. While specific research on this compound is limited, extensive studies on its analogues provide a robust framework for understanding its potential structure-activity relationships (SAR) and structure-property relationships (SPR). This article explores these relationships by examining the impact of chemical modifications, stereochemistry, and key structural features on the biological activity of the broader imidazolidine-2,4-dione class.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

The biological activity of imidazolidine-2,4-dione derivatives is profoundly influenced by the nature and position of substituents on the hydantoin (B18101) ring. Research into this scaffold has led to the development of agents targeting a variety of enzymes and receptors, including protein tyrosine phosphatase 1B (PTP1B), lymphoid-specific tyrosine phosphatase (LYP), and serotonin (B10506) receptors.

Systematic modification of the imidazolidine-2,4-dione core, particularly at the C5 and N3 positions, is a key strategy for modulating biological potency and selectivity. The C5 position, which bears the sulfanylmethyl group in the title compound, is critical for determining the molecule's interaction with target proteins.

Studies on derivatives targeting lymphoid-specific tyrosine phosphatase (LYP), an enzyme implicated in autoimmune diseases, demonstrate the importance of the C5 substituent. For instance, replacing the core ring with different acidic groups and modifying the linker attached to the N3 position significantly alters inhibitory activity. Cinnamic acid-based derivatives have shown particular promise, with some compounds displaying potent LYP inhibitory activities with IC₅₀ values in the low micromolar range.

Similarly, in the context of PTP1B inhibitors for type 2 diabetes, a series of imidazolidine-2,4-dione derivatives showed potent activities with IC₅₀ values ranging from 0.57 to 172 μM, depending on the substitutions. nih.gov A closely related analogue, 5,5-bis(mercaptomethyl)-2,4-imidazolidinedione, was synthesized and evaluated for anti-HIV activity, though it only demonstrated modest results. nih.gov

The following table summarizes the impact of specific modifications on the biological activity of various imidazolidine-2,4-dione analogues.

| Compound/Derivative Class | Target | Modification | Biological Potency (IC₅₀ / Kᵢ) |

| Cinnamic acids-based imidazolidine-2,4-diones | LYP | Varied substitutions on the cinnamic acid moiety | IC₅₀ = 2.85 - 6.95 μM |

| Potent Cinnamic acid analogue (9r) | LYP | Optimized cinnamic acid substituent | Kᵢ = 1.09 μM |

| General Imidazolidine-2,4-dione series | PTP1B | Various substitutions on the core | IC₅₀ = 0.57 - 172 μM nih.gov |

| 5,5-bis(mercaptomethyl)-2,4-imidazolidinedione analogue (4i) | HIV | Mercaptomethyl groups at C5 | IC₅₀ = 53 μM nih.gov |

This table is interactive. You can sort and filter the data.

Stereochemistry, particularly at the C5 position of the imidazolidine-2,4-dione ring, plays a crucial role in determining biological activity and binding affinity. The C5 carbon is a potential stereocenter, and the spatial arrangement of its substituents can dictate how the molecule fits into a biological target's binding site.

Research on hydantoin derivatives as 5-HT₇ receptor antagonists has provided clear evidence of stereochemical importance. nih.gov In a study of hydantoin-piperazine derivatives with two stereogenic centers (one at C5 of the hydantoin ring), the affinity for the receptor was strongly dependent on the absolute configuration. nih.gov The results consistently showed a preference for the S-configuration at the C5 position for achieving high affinity. nih.gov For one analogue, the stereoisomer with the (S,R) configuration had a Kᵢ value of 8 nM, whereas its (R,S) counterpart was significantly less active with a Kᵢ of over 9000 nM, highlighting a more than 1000-fold difference in affinity based on stereochemistry. nih.gov

This enantioselectivity suggests that the target protein, the 5-HT₇ receptor, has a chiral binding pocket that preferentially accommodates one stereoisomer over others. nih.gov This principle is broadly applicable in drug design and underscores the importance of evaluating optically pure isomers, as the biological activity of a racemate can be misleading.

| Compound Stereoisomer | Configuration (C5, C7) | Binding Affinity (Kᵢ, nM) |

| Analogue 6.4 | S, R | 8 ± 3 nih.gov |

| Analogue 6.3 | R, R | 165 ± 40 nih.gov |

| Analogue 6.2 | R, S | 9091 ± 1697 nih.gov |

| Analogue 6.1 | S, S | 129 ± 18 nih.gov |

This table is interactive and illustrates the dramatic effect of stereochemistry on binding affinity.

To better understand the relationship between the chemical structure of imidazolidine-2,4-dione derivatives and their biological activity, Quantitative Structure-Activity Relationship (QSAR) models have been developed. These computational models correlate variations in molecular properties with changes in biological potency.

A notable 3D-QSAR study was conducted on a series of imidazolidine-2,4-dione derivatives acting as PTP1B inhibitors. nih.gov Using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers built predictive models. nih.gov The CoMSIA model proved to be highly predictive of the compounds' inhibitory activity. nih.gov

The statistical validation of these models is critical to ensure their reliability. Key parameters include the leave-one-out cross-validation coefficient (q²), the non-cross-validated correlation coefficient (r²), the standard error of estimate (SEE), and the predictive correlation coefficient for the test set (r²pred). The high values for these parameters in the study indicated that the generated models were robust and had strong predictive power for designing new, more potent inhibitors. nih.gov

| QSAR Model | q² | r² | SEE | r²pred |

| CoMFA | 0.543 | 0.998 | 0.029 | 0.754 nih.gov |

| CoMSIA | 0.777 | 0.999 | 0.013 | 0.836 nih.gov |

This interactive table summarizes the statistical validation of the 3D-QSAR models.

Pharmacophore modeling, often guided by QSAR and molecular docking studies, identifies the essential structural features of a molecule required for biological activity. For the imidazolidine-2,4-dione scaffold, several key pharmacophoric elements have been identified for interaction with targets like PTP1B. nih.gov

The contour maps generated from CoMFA and CoMSIA models, combined with docking analysis, provide a detailed picture of these features. nih.gov Key interactions typically include:

Hydrogen Bonding: The two carbonyl oxygens and the N-H groups of the imidazolidine-2,4-dione ring are critical hydrogen bond acceptors and donors, anchoring the molecule in the active site of the target protein.

Steric and Electrostatic Fields: The QSAR models highlight specific regions around the molecule where bulky groups are favored or disfavored. For instance, the models for PTP1B inhibitors indicated that bulky substituents at certain positions on the phenyl ring attached to the hydantoin core enhance activity. nih.gov Conversely, bulky groups were not tolerated in other regions.

Hydrophobic Interactions: Aromatic rings and alkyl chains attached to the core structure often engage in hydrophobic interactions with nonpolar residues in the binding pocket, contributing significantly to binding affinity.

These pharmacophoric features serve as a blueprint for designing new molecules with a higher probability of being active.

The insights gained from SAR, QSAR, and pharmacophore studies have enabled the rational design of novel imidazolidine-2,4-dione analogues with improved properties. Key design principles include:

Structure-Based Design: Utilizing the crystal structure of target proteins, molecular docking can predict the binding mode of potential inhibitors. This allows for the design of molecules that fit precisely into the active site and form optimal interactions. This approach was used to understand how selective inhibitors bind to PTP1B. researchgate.net

Scaffold Hopping: In this strategy, the core imidazolidine-2,4-dione scaffold can be replaced by other chemical groups that maintain the key pharmacophoric features. This can lead to the discovery of novel chemical series with different physicochemical properties and potentially improved selectivity or patentability. researchgate.net

Bioisosteric Replacement: This involves substituting certain functional groups with others that have similar physical or chemical properties. For example, modifying substituents on aromatic rings with different electron-donating or electron-withdrawing groups can fine-tune electronic properties and binding interactions to enhance potency and selectivity.

Hybrid Molecule Design: This approach combines the structural features of two or more different pharmacophores into a single molecule to achieve a synergistic or multi-target effect.

These principles, guided by computational models and empirical testing, continue to drive the discovery of new and effective therapeutic agents based on the versatile imidazolidine-2,4-dione structure.

Preclinical Pharmacokinetic and Metabolic Fate Investigations in Vitro and Non Human in Vivo Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in In Vitro Systems

There is no available data on the in vitro ADME profile of 5-(Sulfanylmethyl)imidazolidine-2,4-dione. This includes a lack of information on:

Microsomal Stability: Studies to determine the metabolic stability of the compound in liver microsomes, which would indicate its susceptibility to phase I metabolism, have not been reported.

Plasma Protein Binding: The extent to which this compound binds to plasma proteins, a key determinant of its distribution and availability to target tissues, is unknown.

Permeability: There is no information regarding the permeability of this compound across biological membranes, which is crucial for predicting its oral absorption and distribution.

Identification and Structural Characterization of Major Metabolites

Due to the absence of metabolism studies, there is no information available on the major metabolites of this compound. The structural characterization of any potential metabolites formed through biotransformation has not been described in the scientific literature.

Enzymatic Pathways Involved in Biotransformation

The specific enzymatic pathways, including the role of cytochrome P450 (CYP) enzymes, in the biotransformation of this compound have not been investigated. Understanding which CYP isozymes are responsible for its metabolism is critical for predicting potential drug-drug interactions.

Bioavailability and Excretion Studies in Relevant Non-Human Animal Models

There are no published studies on the bioavailability and excretion of this compound in any non-human animal models. Consequently, key pharmacokinetic parameters such as oral bioavailability, clearance, volume of distribution, and elimination half-life remain undetermined.

Exploration of Non Clinical Research Applications

Development as Chemical Probes for Biological Systems

There is currently no specific research available that details the development or application of 5-(Sulfanylmethyl)imidazolidine-2,4-dione as a chemical probe for investigating biological systems. The design of chemical probes often requires specific structural features that allow for selective interaction with biological targets and subsequent reporting of that interaction, for which this compound has not been explicitly studied.

Applications in Analytical Chemistry (e.g., as Reagents, Standards)

No published studies have been identified that describe the use of this compound as a reagent or analytical standard. The utility of a compound in analytical chemistry typically relies on well-characterized properties such as purity, stability, and reactivity in specific analytical methods, which have not been documented for this compound.

Potential as Corrosion Inhibitors in Material Science

While the parent amino acid, L-cysteine, has been extensively studied as a corrosion inhibitor for various metals due to the presence of a sulfur-containing functional group, there is no direct research demonstrating the application or effectiveness of this compound for this purpose. The potential for the sulfanylmethyl group to interact with metal surfaces and form a protective layer is a plausible hypothesis, but it remains uninvestigated in scientific literature.

Utility in Agricultural Chemistry (e.g., as Herbicides, Fungicides, Plant Growth Regulators)

The investigation of hydantoin (B18101) derivatives in agricultural chemistry has been an active area of research, with some compounds showing promise as herbicides or fungicides. However, no specific studies have been found that evaluate the efficacy of this compound in any of these agricultural applications.

Role in Polymer Science and Industrial Synthesis

The synthesis of polymers incorporating hydantoin moieties is a known field of study. These polymers can exhibit desirable properties such as thermal stability and, in some cases, antimicrobial activity. However, there is no available research that documents the use of this compound as a monomer or an intermediate in polymer science or other industrial synthesis processes. Its synthesis from L-cysteine and potassium isocyanate is noted, but its further application in industrial-scale synthesis is not described.

Challenges, Opportunities, and Future Research Trajectories

Addressing Current Limitations in the Understanding and Application of 5-(Sulfanylmethyl)imidazolidine-2,4-dione

The primary challenge concerning this compound is the significant gap in scientific literature. Unlike many of its chemical relatives, there is a scarcity of published data on its synthesis, physicochemical properties, biological activity, and potential mechanisms of action. The biological activities of hydantoin (B18101) derivatives are known to be heavily influenced by the nature of the substituent groups appended to the core ring. researchgate.net The presence of a sulfanylmethyl (-CH₂SH) group at the C-5 position introduces a reactive thiol moiety, which could confer unique chemical and biological properties, yet these remain uninvestigated.

Key Limitations:

Lack of Synthesis Data: While general methods for synthesizing 5-substituted hydantoins, such as the Bucherer-Bergs reaction or the Urech synthesis, are well-established, specific adaptations and optimizations for introducing the sulfanylmethyl group are not widely reported. srrjournals.comresearchgate.net

Undefined Physicochemical Profile: Fundamental data regarding solubility, stability, pKa, and lipophilicity are absent. The thiol group, in particular, is susceptible to oxidation, which could impact the compound's stability and shelf-life, a critical factor for any potential application.

Unknown Biological Activity: The broader imidazolidine-2,4-dione class exhibits a wide spectrum of pharmacological effects, including anticonvulsant, antiarrhythmic, anticancer, and antimicrobial activities. researchgate.netnih.govresearchgate.net However, the specific biological profile of this compound has not been determined. It is unknown whether the sulfanylmethyl group enhances, diminishes, or alters the typical activities associated with the hydantoin scaffold.

No Mechanistic Insights: Without biological activity data, there can be no understanding of the potential molecular targets or mechanisms of action.

Addressing these limitations requires a foundational research program focused on the systematic characterization of this molecule.

Emerging Methodologies and Technologies for Comprehensive Investigation

Modern scientific advancements offer a powerful toolkit to overcome the current knowledge deficit. A multi-pronged approach integrating emerging methodologies can accelerate the comprehensive investigation of this compound.

Recent years have seen significant evolution in synthetic chemistry, moving towards more efficient and sustainable methods. researchgate.net For initial synthesis and the creation of derivative libraries, modern techniques would be invaluable. High-throughput screening (HTS) can then be employed to rapidly assess the biological activity of the parent compound and its analogs against a wide array of biological targets. Furthermore, "omics" technologies (genomics, proteomics, metabolomics) can provide a holistic view of the cellular response to the compound, offering clues to its mechanism of action and potential off-target effects.

Below is a table outlining key technologies and their potential applications in studying this compound.

Table 1: Emerging Technologies for the Investigation of this compound

| Technology/Methodology | Application Area | Potential Insights |

|---|---|---|

| Microwave-Assisted Synthesis | Chemical Synthesis | Rapid optimization of reaction conditions, increased yields, and reduced reaction times for the core compound and its derivatives. researchgate.net |

| Solid-Phase Synthesis | Library Generation | Efficient creation of a diverse library of related compounds for structure-activity relationship (SAR) studies. tandfonline.com |

| High-Throughput Screening (HTS) | Biological Profiling | Rapidly screen for various biological activities (e.g., enzyme inhibition, receptor binding, antimicrobial effects). |

| Computational Docking & Modeling | Target Identification | Predict potential binding interactions with known protein targets, guiding experimental work and rational design. sci-hub.se |

| Mass Spectrometry (High-Resolution) | Structural Characterization | Precise mass determination and fragmentation analysis to confirm the structure and identify metabolites or degradation products. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Detailed 2D-NMR techniques (COSY, HSQC, HMBC) to unambiguously confirm the chemical structure and stereochemistry. |

| Proteomics (e.g., Chemoproteomics) | Mechanism of Action | Identify cellular protein targets that directly interact with the compound, particularly leveraging the reactive thiol group. |

Strategic Directions for the Rational Design and Optimization of Novel Derivatives

Once a baseline understanding of this compound is established, the focus can shift to the rational design of novel derivatives with optimized properties. The hydantoin scaffold offers multiple sites for chemical modification, primarily at the N-1, N-3, and C-5 positions. srrjournals.com

Strategic Design Approaches:

Modification of the C-5 Substituent: The sulfanylmethyl group itself is a prime target for modification. It can be oxidized to sulfinyl or sulfonyl groups, alkylated, or used as a handle to attach other functional moieties. These changes would modulate the compound's steric and electronic properties, as well as its hydrogen bonding capacity.

Substitution at N-1 and N-3 Positions: Introducing alkyl or aryl groups at the nitrogen atoms is a common strategy in hydantoin chemistry to enhance lipophilicity and modulate biological activity. nih.gov A partial structure-activity relationship (SAR) study on other hydantoins revealed that substitutions on the phenyl ring could enhance potency. sci-hub.se

Stereochemical Analysis: The C-5 position is a stereocenter. It is crucial to synthesize and test individual enantiomers (R and S forms), as biological activity is often stereospecific. For some hydantoin analogs, the (S)-configuration at C-5 has shown better activity. sci-hub.se

Bioisosteric Replacement: The thiol group (-SH) could be replaced with other bioisosteres, such as a hydroxyl (-OH) or an amine (-NH₂) group, to investigate the importance of the sulfur atom for any observed activity. Similarly, the entire imidazolidine-2,4-dione ring could be compared to its thio-analog, thiohydantoin. nih.gov

These strategies, guided by computational modeling and iterative biological testing, can lead to the identification of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

Interdisciplinary Research Collaborations to Advance Knowledge

The comprehensive study of a novel compound like this compound necessitates a collaborative, interdisciplinary approach. No single discipline holds all the necessary expertise.

Potential Collaborative Framework:

Synthetic & Medicinal Chemists: To devise efficient synthetic routes, create derivative libraries, and lead SAR studies. srrjournals.com